molecular formula C7H14Cl2S2 B14585893 Disulfide, dichloromethyl hexyl CAS No. 61079-17-2

Disulfide, dichloromethyl hexyl

Cat. No.: B14585893
CAS No.: 61079-17-2
M. Wt: 233.2 g/mol
InChI Key: XGVNEHCROOMBMO-UHFFFAOYSA-N
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Description

Dichloromethyl hexyl disulfide is an organosulfur compound characterized by a disulfide bond (–S–S–) linking a dichloromethyl group (–CHCl₂) and a hexyl chain (–C₆H₁₃). Disulfides with chlorinated substituents are notable for their electrophilic reactivity and stability, making them valuable in organic synthesis and materials science .

Properties

CAS No.

61079-17-2

Molecular Formula

C7H14Cl2S2

Molecular Weight

233.2 g/mol

IUPAC Name

1-(dichloromethyldisulfanyl)hexane

InChI

InChI=1S/C7H14Cl2S2/c1-2-3-4-5-6-10-11-7(8)9/h7H,2-6H2,1H3

InChI Key

XGVNEHCROOMBMO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCSSC(Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disulfides, including disulfide, dichloromethyl hexyl, can be achieved through several methods. One common approach involves the oxidative coupling of thiols. For instance, the reaction of thiols with oxidizing agents such as iodine (I₂), hydrogen peroxide (H₂O₂), or dimethyl sulfoxide (DMSO) can yield disulfides . Another method involves the reaction of thioacetates with thiosulfonates, which can produce unsymmetrical disulfides .

Industrial Production Methods

In industrial settings, the production of disulfides often involves the use of metal-containing catalysts or physical methods such as microwave irradiation or electric current . These methods offer advantages in terms of reaction efficiency and selectivity, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Disulfide, dichloromethyl hexyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of disulfides include oxidizing agents like iodine, hydrogen peroxide, and DMSO . Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used to cleave disulfide bonds .

Major Products Formed

The major products formed from the reactions of disulfides depend on the specific reaction conditions. For example, the reduction of disulfides yields thiols, while oxidation can lead to the formation of sulfonic acids or other oxidized sulfur species .

Mechanism of Action

The mechanism of action of disulfide, dichloromethyl hexyl involves the formation and cleavage of disulfide bonds. These bonds play a crucial role in maintaining the structural integrity of proteins and other biomolecules. The interconversion between thiols and disulfides is a redox process, with thiols being the reduced form and disulfides being the oxidized form . This redox cycling is essential for various biological processes, including protein folding and cellular signaling .

Comparison with Similar Compounds

Structural and Functional Group Variations

Dichloromethyl hexyl disulfide can be contextualized against other disulfides and chlorinated organosulfur compounds:

Table 1: Structural Comparison
Compound Substituents Key Functional Groups Reactivity Profile
Dichloromethyl hexyl disulfide –CHCl₂, –C₆H₁₃ Disulfide, dichloromethyl High electrophilicity
tert-Dodecyl trichloromethyl disulfide –CCl₃, –C₁₂H₂₅ Disulfide, trichloromethyl Moderate stability in synthesis
[O6-(Dimethoxytrityl)hexyl][6'-hydroxyhexyl]disulfide –C₆H₁₃, –O(Trityl) Disulfide, dimethoxytrityl High thiol protection
4-(Dichloromethyl)phenyl acetate –C₆H₄(OAc), –CHCl₂ Ester, dichloromethyl Nucleophilic substitution

Key Observations :

  • The dichloromethyl group enhances electrophilicity compared to non-chlorinated analogs (e.g., dimethyl disulfide), facilitating reactions with nucleophiles such as thiols or amines .
  • Hexyl chains improve solubility in non-polar solvents compared to shorter alkyl chains, as seen in hexyl esters ().

Physical and Chemical Properties

Table 2: Property Comparison
Property Dichloromethyl Hexyl Disulfide (Inferred) tert-Dodecyl Trichloromethyl Disulfide Dimethyl Disulfide
Molecular Weight (g/mol) ~250–300 (estimated) 356.5 94.20
Solubility Moderate in ethanol, high in hydrocarbons Low in polar solvents Miscible in ethanol
Stability High (due to disulfide bond) Moderate High
Biological Activity Potential antioxidant/cytotoxic effects Not reported Low toxicity

Notes:

  • The hexyl group likely improves lipid solubility, enhancing membrane permeability in biological systems .
  • Dichloromethyl derivatives (e.g., 4-(dichloromethyl)phenyl acetate) exhibit metabolic activation to reactive intermediates, suggesting possible cytotoxic applications .

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